molecular formula C17H18ClNO4S B2569384 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime CAS No. 320422-63-7

1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime

Cat. No.: B2569384
CAS No.: 320422-63-7
M. Wt: 367.84
InChI Key: DABANPLIKWMFPM-HTXNQAPBSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime (CAS 320422-63-7) is a specialized organic compound with a molecular formula of C17H18ClNO4S and a molecular weight of 367.84 g/mol . This complex molecule features a chlorophenyl group, a methoxybenzylsulfonyl moiety, and an O-methyloxime functional group, creating a unique architecture with balanced electron-withdrawing and electron-donating properties . Its structural complexity and well-defined composition make it a valuable building block in synthetic chemistry, particularly in the development of advanced intermediates for pharmaceuticals and agrochemicals . The compound is characterized by high purity (>90%) and is supplied in research quantities (1 mg to 100 mg) . The presence of the O-methyloxime group offers both stability and a handle for further derivatization, allowing researchers to perform precise molecular modifications in multi-step synthetic pathways . This makes it a reliable choice for advanced chemical studies in drug discovery and material science, where reproducibility and structural specificity are paramount . Its computed properties include a topological polar surface area of 73.3 Ų and an XLogP3 of 3.7, indicating favorable characteristics for drug-like molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, national, and international regulations regarding the purchase, handling, storage, and disposal of this chemical.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfonyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-16-9-3-13(4-10-16)11-24(20,21)12-17(19-23-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABANPLIKWMFPM-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)CC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CS(=O)(=O)C/C(=N\OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H18ClNO3S
  • Molecular Weight : 345.84 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial, antiviral, and anticancer properties. Below is a summary of key findings:

Antibacterial Activity

In a study assessing the antibacterial properties of related sulfonamide derivatives, compounds similar to 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve inhibition of bacterial growth by disrupting cellular processes.

Antiviral Activity

Research has indicated that derivatives with a similar structure exhibit antiviral properties against Hepatitis B virus (HBV). For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide was found to inhibit HBV replication in vitro and in vivo . This suggests that the methoxy and chlorophenyl groups may enhance antiviral efficacy.

Anticancer Potential

The compound's anticancer potential has been explored through docking studies and in vitro assays. Compounds bearing similar sulfonamide groups have shown promise as inhibitors of various cancer cell lines. The interactions with target proteins involved in cell proliferation and apoptosis are currently being investigated .

Case Studies

Several case studies have highlighted the effectiveness of related compounds:

  • Study on Antibacterial Agents : A series of synthesized compounds were tested for their antibacterial activity. Compounds with sulfonamide moieties showed moderate to strong activity against gram-positive and gram-negative bacteria, supporting the potential use of 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime in therapeutic applications .
  • Antiviral Screening : In a study focusing on HBV inhibitors, compounds structurally related to 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime were effective in increasing intracellular levels of APOBEC3G, which plays a critical role in inhibiting viral replication .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes in bacterial biosynthesis pathways.
  • Protein Interaction : Molecular docking studies suggest that the compound can bind effectively to target proteins involved in viral replication and cancer cell signaling pathways.
  • Cellular Uptake : The methoxy and chlorophenyl substituents may facilitate enhanced cellular uptake, leading to increased bioavailability and efficacy.

Research Findings Summary Table

Biological Activity Target Organism/Cell Line IC50 Value (µM) Mechanism
AntibacterialSalmonella typhi5.0Cell wall synthesis inhibition
AntiviralHBV10.0APOBEC3G enhancement
AnticancerVarious cancer cell lines12.0Apoptosis induction

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Antibacterial Activity : Research indicates that derivatives of sulfonamides, including compounds with similar structures to 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime, demonstrate notable antibacterial properties. Studies have shown efficacy against various bacterial strains, suggesting potential use in treating infections .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. Inhibition of acetylcholinesterase is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties : Compounds with sulfonamide functionalities have shown promise in cancer chemotherapy. The mechanisms often involve the modulation of cell signaling pathways and induction of apoptosis in cancer cells .

Synthetic Methodologies

The synthesis of 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime typically involves several steps:

  • Starting Materials : The synthesis begins with the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzylamine to form the sulfonamide derivative.
  • Formation of Oxime : The resulting sulfonamide is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.
  • Purification : The final product is purified using recrystallization techniques to obtain a high-purity compound suitable for biological testing.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of compounds related to 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime:

Case Study 1: Antibacterial Efficacy

A study published in Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized sulfonamide derivatives for antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antibacterial agents .

Case Study 2: Enzyme Inhibition

Research conducted by Nithiya et al. focused on the enzyme inhibitory effects of sulfonamide derivatives, including those structurally similar to the target compound. Their findings demonstrated effective inhibition of acetylcholinesterase, suggesting potential applications in neuropharmacology .

Case Study 3: Anticancer Activity

In a study examining the anticancer properties of sulfonamide compounds, researchers found that certain derivatives induced apoptosis in human cancer cell lines. This underscores the therapeutic potential of compounds like 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Benzyl Substituents

Target Compound vs. 3-Chloro and 4-Chloro Analogs
  • 3-Chlorobenzyl Sulfanyl Analog (CAS 320422-50-2): Replacing the methoxy group with a 3-chlorobenzylsulfanyl group reduces molar mass to 356.27 g/mol and introduces an electron-withdrawing chlorine atom, altering reactivity .
  • Molar mass is 356.27 g/mol .

Key Insight : The 4-methoxy group in the target compound enhances electron-donating effects compared to chloro substituents, influencing electronic density and interaction with biological targets .

Sulfur Oxidation States

Compound Sulfur Group Oxidation State Molar Mass (g/mol)
Target Compound Sulfonyl +6 367.85
Sulfinyl Analog Sulfinyl +4 356.27
Sulfanyl Analog Sulfanyl -2 356.27

Impact : Higher oxidation states (sulfonyl) increase polarity and hydrogen-bonding capacity, critical for solubility and protein binding .

Heterocyclic Modifications

The thiazole’s planarity and aromaticity may enhance binding to enzymes or receptors compared to the target compound’s linear structure .

Aromatic Substituent Variations

Trifluoromethyl Phenoxy Analog (CAS 338400-76-3): Replaces the methoxybenzylsulfonyl group with a 3-trifluoromethylphenoxy moiety.

Structural Analysis

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of such compounds, aiding in conformational analysis .

Data Tables

Table 1: Physicochemical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
Target Compound C₁₇H₁₈ClNO₄S 367.85 1.24±0.1 547.4±60.0
3-Chloro Sulfanyl Analog C₁₆H₁₅Cl₂NOS 356.27 N/A N/A
Sulfinyl Analog C₁₆H₁₅Cl₂NO₂S 356.27 N/A N/A

Table 2: Functional Group Impact

Group Electronic Effect Biological Relevance
4-Methoxybenzyl Electron-donating Enhances π-π stacking
Sulfonyl (SO₂) Polar Increases solubility
O-Methyloxime Stabilizing Bioisostere for carbonyl

Q & A

Basic: What synthetic strategies are commonly employed to prepare 1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime?

Methodological Answer:
The synthesis typically involves three key steps:

Chalcone Formation : A Claisen-Schmidt condensation between 4-methoxyacetophenone and 4-chlorobenzaldehyde to yield a chlorophenyl-methoxyphenyl chalcone intermediate .

Oxime Formation : Reaction of the chalcone with hydroxylamine to generate the oxime derivative.

Sulfonation and O-Methylation : Introduction of the sulfonyl group via reaction with a sulfonating agent (e.g., (4-methylphenyl)methanesulfonyl chloride under controlled conditions ), followed by O-methylation to form the oxime ether.

Example Protocol from Literature:

  • Microwave-Assisted Optimization : A related sulfonyl-oxime derivative was synthesized using microwave irradiation (30 sec, 0°C) to accelerate reaction kinetics, improving yield and purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. 4-methoxybenzyl groups).
    • IR : Detection of sulfonyl (S=O, ~1350–1150 cm1^{-1}) and oxime (C=N, ~1650 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : For unambiguous structural confirmation. SHELXL refinement (SHELX suite) is widely used for small-molecule crystallography .

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